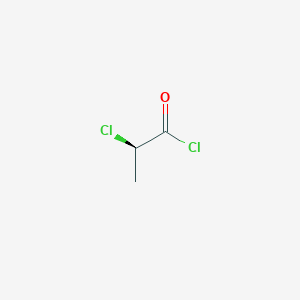

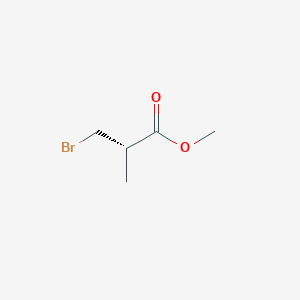

丙酰氯,2-氯-,(2R)-

描述

“(2R)-2-Chloropropanoyl chloride” is an organic compound with the molecular formula C3H4Cl2O . It is the acyl chloride derivative of propionic acid . It is a colorless, corrosive, volatile liquid . It is used as a reagent for organic synthesis .

Molecular Structure Analysis

The molecular structure of “(2R)-2-Chloropropanoyl chloride” consists of three carbon atoms, four hydrogen atoms, two chlorine atoms, and one oxygen atom . The average mass is 126.969 Da and the mono-isotopic mass is 125.963921 Da .Physical And Chemical Properties Analysis

“(2R)-2-Chloropropanoyl chloride” has a density of 1.3±0.1 g/cm3, a boiling point of 110.1±13.0 °C at 760 mmHg, and a vapor pressure of 24.1±0.2 mmHg at 25°C . It has a flash point of 31.1±0.0 °C .科学研究应用

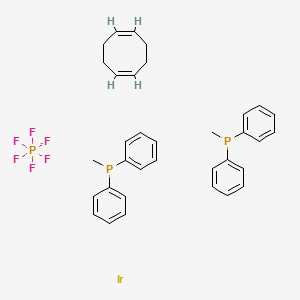

催化反应和有机合成

- 铃木-宫浦交叉偶联:一项研究重点介绍了钯环配合物在铃木-宫浦交叉偶联反应中的应用,证明了该配合物对活性酮芳基化和活化和未活化芳基氯化物的脱卤反应具有高活性 (Navarro 等,2006)。

- 选择性合成:以氯磺酸为催化剂对丙酸进行选择性氯化以生成 2-氯丙酸的研究表明,此类化学反应在特定有机合成中的潜力,重点介绍了涉及的动力学和机理 (Maki-Arvela 等,1995)。

环境化学

- 污染物的脱氯:研究表明,在温和条件下使用碳负载贵金属催化剂,可以有效地将多氯联苯 (PCB) 脱氯为危害较小的化合物,证明了化学过程在环境中有益的应用 (Ukisu 等,1996)。

材料科学

- 溶胶-凝胶工艺:通过基于氯化物的无机溶胶-凝胶路线制备纯的和金属掺杂的 SnO2 薄膜的研究探索了掺杂剂对 SnO2 晶粒生长和薄膜形态特性的影响。本研究强调了合成工艺在确定材料功能特性方面的重要性 (Epifani 等,2001)。

分析化学

- 食品中的检测:一种使用顶空衍生化,然后进行固相微萃取和气相色谱-质谱法来识别酱油中的 1,3-二氯-2-丙醇和 3-氯-1,2-丙二醇的方法展示了复杂分析技术在确保食品安全中的应用 (Lee 等,2007)。

安全和危害

作用机制

Target of Action

The primary targets of Propanoyl chloride, 2-chloro-, (2R) , also known as ®-2-chloropropionyl chloride , are not well-documented in the literature. This compound is a derivative of propanoyl chloride, a type of acyl chloride. Acyl chlorides are highly reactive substances that can interact with a wide range of biological molecules, including proteins, nucleic acids, and other cellular components .

Mode of Action

The mode of action of Propanoyl chloride, 2-chloro-, (2R) is likely to involve the formation of covalent bonds with its targets. As an acyl chloride, it has a highly reactive carbonyl group (C=O) and a chlorine atom. The carbonyl group can react with nucleophiles, such as the amino groups of proteins or the hydroxyl groups of nucleic acids, leading to the formation of amides or esters, respectively . The chlorine atom can be displaced in these reactions, which may result in changes to the structure and function of the target molecules .

Biochemical Pathways

The specific biochemical pathways affected by Propanoyl chloride, 2-chloro-, (2R) For instance, by reacting with proteins, it could disrupt enzyme activities, signal transduction pathways, or protein-protein interactions . Similarly, by reacting with nucleic acids, it could interfere with DNA replication, transcription, or RNA processing .

Pharmacokinetics

The pharmacokinetics of Propanoyl chloride, 2-chloro-, (2R) Excretion could occur via the urine or feces, either as the parent compound or as metabolites .

Result of Action

The molecular and cellular effects of Propanoyl chloride, 2-chloro-, (2R) would depend on its specific targets and the nature of its interactions with these targets. Potential effects could include alterations in protein function, disruption of cellular structures, interference with genetic material, and induction of cell death. These effects could lead to a variety of biological responses, ranging from changes in cell behavior to tissue damage or systemic toxicity .

Action Environment

Environmental factors could influence the action, efficacy, and stability of Propanoyl chloride, 2-chloro-, (2R) . For instance, factors such as pH could affect its reactivity, while temperature and humidity could influence its stability. Additionally, the presence of other chemicals could either enhance or inhibit its actions, depending on their properties .

属性

IUPAC Name |

(2R)-2-chloropropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2O/c1-2(4)3(5)6/h2H,1H3/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQDSBVHLKBEIZ-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426495 | |

| Record name | Propanoyl chloride, 2-chloro-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propanoyl chloride, 2-chloro-, (2R)- | |

CAS RN |

70110-25-7 | |

| Record name | (2R)-2-Chloropropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70110-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoyl chloride, 2-chloro-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-chloropropanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

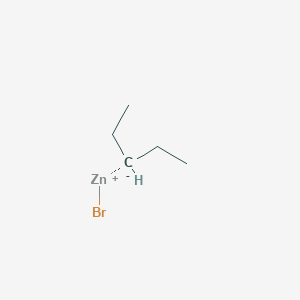

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

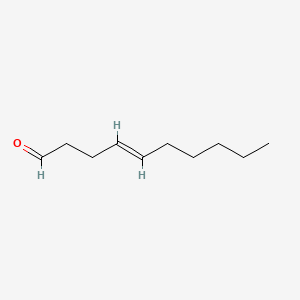

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-[[(Z)-butan-2-ylideneamino]oxy-ethenyl-methylsilyl]oxybutan-2-imine](/img/structure/B1588588.png)

![Tris[bis(trimethylsilyl)amino] yttrium](/img/structure/B1588599.png)